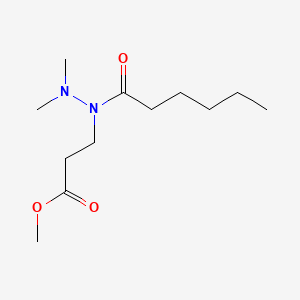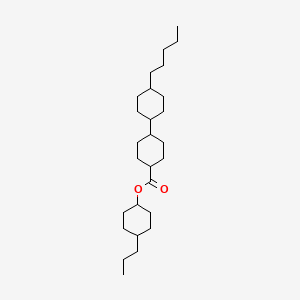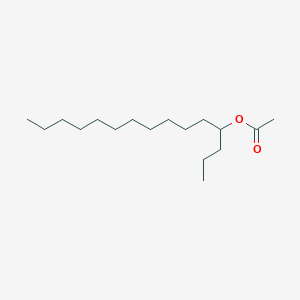
4-Acetoxypentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxypentadecane is an organic compound with the molecular formula C17H34O2. It is an ester derivative of pentadecanol, characterized by the presence of an acetoxy group attached to the fourth carbon of the pentadecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetoxypentadecane can be synthesized through the esterification of pentadecanol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst, such as sulfuric acid or pyridine, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxypentadecane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce pentadecanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding pentadecanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: Pentadecanol and acetic acid.
Oxidation: Pentadecanoic acid or pentadecanone.
Reduction: Pentadecanol.
Scientific Research Applications
4-Acetoxypentadecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of 4-acetoxypentadecane involves its interaction with biological membranes and enzymes. The acetoxy group can undergo hydrolysis, releasing acetic acid and pentadecanol, which can interact with cellular components. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
4-Acetoxytetradecane: Similar structure but with one less carbon atom.
4-Acetoxyhexadecane: Similar structure but with one more carbon atom.
Pentadecanol: The alcohol precursor of 4-acetoxypentadecane.
Uniqueness: this compound is unique due to its specific chain length and the presence of the acetoxy group at the fourth carbon. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
60826-33-7 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
pentadecan-4-yl acetate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-15-17(14-5-2)19-16(3)18/h17H,4-15H2,1-3H3 |
InChI Key |
NXQQPFMQBLJHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


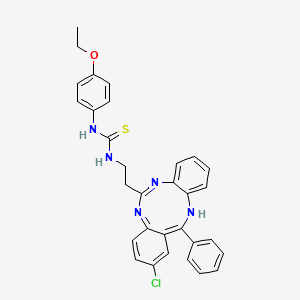
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
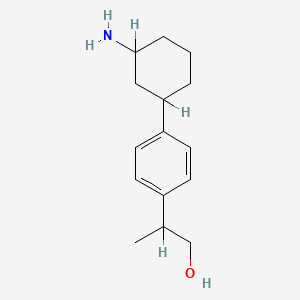

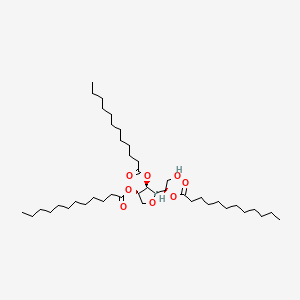
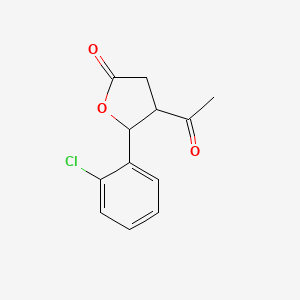
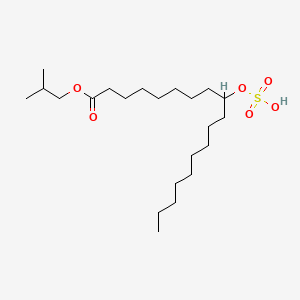
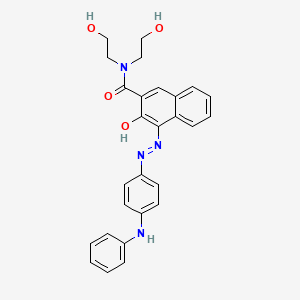
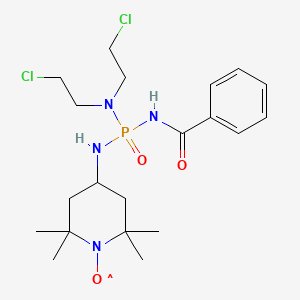
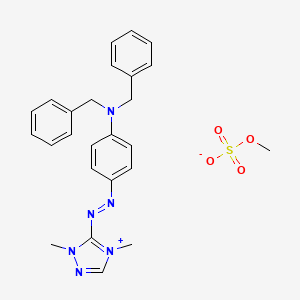
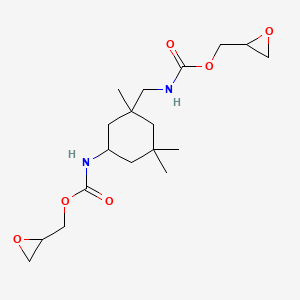
![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
